molecular formula C8H12ClNO2 B1396291 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181455-29-7

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1396291
CAS No.: 1181455-29-7
M. Wt: 189.64 g/mol
InChI Key: GGNDOYMLHSSLSR-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C8H12ClNO2. It is known for its role in organic synthesis and its utility in various chemical reactions. This compound is characterized by a pyrrolidine ring substituted with an isopropyl group and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{C8H13NO3} + \text{SOCl2} \rightarrow \text{C8H12ClNO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid and hydrochloric acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

    1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the carbonyl chloride group.

    1-Isopropyl-5-oxopyrrolidine-3-carboxamide: An amide derivative with different reactivity.

    1-Isopropyl-5-oxopyrrolidine-3-ethyl ester: An ester derivative with distinct properties.

Uniqueness: 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its carboxylic acid, amide, and ester counterparts

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDOYMLHSSLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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